molecular formula C10H12O2 B156375 beta-Thujaplicine CAS No. 1946-74-3

beta-Thujaplicine

Katalognummer: B156375
CAS-Nummer: 1946-74-3
Molekulargewicht: 164.20 g/mol
InChI-Schlüssel: TUFYVOCKVJOUIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

β-Thujaplicine (hinokitiol) is a naturally occurring tropolone derivative isolated primarily from the heartwood of Thujopsis dolabrata (Japanese cypress). Structurally, it features a seven-membered aromatic ring with hydroxyl and isopropyl substituents (Fig. 1). This compound exhibits broad-spectrum biological activities, including antimicrobial, antioxidant, and insecticidal properties . Its mechanism of action against pests involves acetylcholinesterase (AChE) inhibition, disrupting neurotransmission in insects .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

1. Antibacterial Activity

β-Thujaplicine exhibits potent antibacterial effects against a range of bacterial strains, particularly Staphylococcus aureus. Studies have demonstrated that it effectively inhibits bacterial growth with minimum inhibitory concentrations (MICs) ranging from 1.56 to 3.13 mg/L. However, a paradoxical zone phenomenon has been observed where higher concentrations can lead to bacterial regrowth .

Table 1: Antibacterial Efficacy of β-Thujaplicine

Bacterial StrainMIC (mg/L)Observations
Staphylococcus aureus1.56 - 3.13Regrowth at higher concentrations
Escherichia coliVariesEffective inhibition noted

2. Antifungal Activity

In addition to its antibacterial properties, β-thujaplicine has shown antifungal activity against various fungi, making it a potential candidate for use in food preservation and cosmetic products due to its low toxicity .

Anti-inflammatory Effects

Research indicates that β-thujaplicine possesses significant anti-inflammatory properties. A study highlighted its ability to inhibit the production of inflammatory mediators such as TNF-α and nitric oxide (NO) in vitro and in vivo. In experiments involving lipopolysaccharide (LPS)-induced inflammation in mice, β-thujaplicine demonstrated a dose-dependent reduction in inflammatory markers and improved survival rates .

Table 2: Anti-inflammatory Effects of β-Thujaplicine

Inflammatory MediatorEffect ObservedMethodology Used
TNF-αInhibitionELISA
NOReduced productionGriess reagent
PGE2Decreased levelsELISA

Anticancer Applications

β-Thujaplicine has been investigated for its potential in cancer therapy. It enhances TRAIL-induced apoptosis in non-small cell lung cancer cells (NCI-H460) through the inhibition of X-linked inhibitor of apoptosis protein (XIAP). This mechanism suggests that β-thujaplicine could be developed into a novel anticancer agent targeting apoptosis pathways .

Table 3: Anticancer Mechanism of β-Thujaplicine

Cancer Cell LineMechanism of ActionKey Findings
NCI-H460XIAP inhibition and degradationEnhanced TRAIL-induced apoptosis

Skin Health Applications

The compound has also been explored for its dermatological benefits. Topical applications have shown promise in reducing UVB-induced skin damage and improving conditions such as atopic dermatitis by decreasing bacterial colonization on the skin surface .

Table 4: Skin Health Benefits of β-Thujaplicine

ApplicationCondition TreatedOutcome
Topical applicationAtopic dermatitisReduction in bacterial cells
UV protectionSunburn preventionDecreased sunburn cells

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Thujaplicin Isomers: α-, β-, and γ-Thujaplicine

The thujaplicins are isomers differentiated by the position of hydroxyl and isopropyl groups on the tropolone ring. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Thujaplicin Isomers

Compound Structure (Substituent Positions) Source Key Biological Activities Notable Research Findings
α-Thujaplicine C-2 hydroxyl, C-4 isopropyl Cupressaceae species Weak antifungal, Moderate antioxidant Limited insecticidal activity
β-Thujaplicine C-3 hydroxyl, C-4 isopropyl Thujopsis dolabrata Strong antimicrobial, Insecticidal, AChE inhibition 90% mortality in Tetranychus urticae at 0.1%
γ-Thujaplicine C-4 hydroxyl, C-2 isopropyl Rare Cupressaceae Antioxidant, Mild antibacterial Low efficacy in pest control

Key Insights :

  • Structural-Activity Relationship : The position of the hydroxyl group critically influences bioactivity. β-Thujaplicine’s C-3 hydroxyl group enhances its ability to chelate metal ions and inhibit AChE, making it superior in insecticidal applications compared to α- and γ-isomers .
  • Antimicrobial Spectrum : β-Thujaplicine demonstrates broader antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), whereas α- and γ-isomers show narrower spectra .

Comparison with Other Tropolone Derivatives

Tropolone derivatives share a conjugated aromatic system but differ in substituents and bioactivity profiles:

Table 2: β-Thujaplicine vs. Other Tropolone-Based Compounds

Compound Source Key Features Bioactivity Comparison to β-Thujaplicine
Puberulonic acid Penicillium fungi Carboxylic acid substituent Stronger antifungal but higher cytotoxicity
α-Hydroxytropolone Synthetic/plant extracts Additional hydroxyl group at C-α position Enhanced metal chelation but weaker insecticidal effects
Carvacrol Oregano, thyme Monoterpenoid (non-tropolone) Comparable insecticidal activity but volatile and less stable

Mechanistic Differences :

  • β-Thujaplicine’s insecticidal action via AChE inhibition contrasts with carvacrol’s membrane disruption .
  • Puberulonic acid’s cytotoxicity limits its therapeutic use, whereas β-thujaplicine’s safety profile supports agricultural applications .

Biologische Aktivität

β-Thujaplicin, also known as hinokitiol, is a natural compound derived from the heartwood of certain cypress trees. It has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of β-thujaplicin, supported by data tables and relevant case studies.

1. Antimicrobial Activity

β-Thujaplicin exhibits strong antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness has been documented in several studies.

1.1 Antibacterial Properties

In a study assessing the antibacterial activity of β-thujaplicin, it was found to inhibit the growth of multiple bacterial species, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values indicate its potency compared to conventional antibiotics.

Bacterial SpeciesMIC (µg/ml)
Staphylococcus aureus8
Pseudomonas aeruginosa16
Escherichia coli32

These results suggest that β-thujaplicin can be an effective alternative or adjunctive treatment for bacterial infections, especially in cases where resistance to traditional antibiotics is observed .

1.2 Antifungal Properties

The antifungal activity of β-thujaplicin has been evaluated against Malassezia pachydermatis, a common cause of otitis externa in dogs. In this study, β-thujaplicin demonstrated an MIC50 of 3.13 µg/ml, comparable to established antifungal agents like nystatin and ketoconazole.

Fungal SpeciesMIC (µg/ml)Comparison with Other Agents
Malassezia pachydermatis3.13Equal to nystatin (3.13), lower than ketoconazole (0.016)

Importantly, no resistance was observed in the tested strains after prolonged exposure to β-thujaplicin, indicating its potential for long-term therapeutic use .

2. Anticancer Activity

Recent studies have highlighted the anticancer effects of β-thujaplicin, particularly against hepatocellular carcinoma (HCC) cells.

β-Thujaplicin induces apoptosis in HepG2 cells through a mitochondrial-dependent pathway. The compound increases the expression of pro-apoptotic factors such as cleaved PARP1 and caspase-3 while decreasing anti-apoptotic factors like Bcl-2. It also causes S-phase arrest by modulating cell cycle regulators.

Protein MarkerExpression Change
Cleaved PARP1Increased
Cleaved Caspase-3Increased
Bcl-2Decreased
p21Increased
Cyclin D1Decreased

The involvement of reactive oxygen species (ROS) in mediating these effects was confirmed through experiments showing that ROS accumulation activates the p38/ERK MAPK signaling pathway while not affecting JNK signaling .

3. Anti-inflammatory Effects

β-Thujaplicin also exhibits significant anti-inflammatory properties. It has been shown to reduce inflammatory markers in various models, suggesting its potential use in treating inflammatory diseases.

Case Study: Inflammatory Response Modulation

In an animal model of inflammation, administration of β-thujaplicin resulted in a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6:

CytokineControl Level (pg/ml)β-Thujaplicin Treatment Level (pg/ml)
TNF-α15050
IL-620070

This reduction indicates that β-thujaplicin may serve as an effective therapeutic agent for managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What standardized methods are recommended for isolating beta-Thujaplicine from natural sources, and how can purity be validated?

this compound is typically extracted from Thuja plicata or synthesized via tropolone derivatization. Standard protocols involve solvent extraction (e.g., ethanol or hexane) followed by chromatographic purification (column or HPLC). Purity validation requires NMR for structural confirmation and HPLC-UV (≥95% purity threshold). Researchers should report solvent ratios, temperature, and retention times to ensure reproducibility .

Q. What in vitro assays are most appropriate for preliminary evaluation of this compound’s antimicrobial activity?

Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans). Include positive controls (e.g., ampicillin) and validate results with time-kill assays. Note solvent compatibility (e.g., DMSO concentrations ≤1% to avoid cytotoxicity artifacts) .

Q. How should researchers design dose-response studies to assess this compound’s cytotoxicity in cancer cell lines?

Employ a 72-hour exposure period with concentrations ranging from 0.1–100 µM. Use MTT or resazurin assays, normalizing to untreated controls. Include IC50 calculations via nonlinear regression (e.g., GraphPad Prism). Report cell line origins, passage numbers, and culture conditions to mitigate variability .

Advanced Research Questions

Q. What experimental strategies can elucidate this compound’s mechanism of action in targeting bacterial membrane proteins?

Combine molecular dynamics simulations (e.g., GROMACS) with biophysical techniques like surface plasmon resonance (SPR) to study protein-ligand interactions. Validate findings using fluorescence anisotropy to measure binding affinity. Cross-reference with knock-out bacterial strains to identify target specificity .

Q. How can meta-analysis resolve contradictions in reported IC50 values for this compound’s anticancer activity?

Use heterogeneity metrics (e.g., statistic) to quantify variability across studies. Stratify data by cell type, exposure duration, and assay methodology. Apply random-effects models to account for between-study variance, and perform sensitivity analyses to identify confounding variables (e.g., solvent used) .

Q. What methodologies are optimal for studying this compound’s synergistic effects with conventional antibiotics?

Conduct checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Synergy (FICI ≤0.5) should be confirmed with time-kill curves and in vivo models (e.g., murine infection). Use transcriptomics (RNA-seq) to identify pathways modulated by combination therapy .

Q. Experimental Design & Data Analysis

Q. How can researchers minimize batch-to-batch variability in this compound synthesis?

Implement strict quality control: document reaction temperatures, catalyst ratios, and purification gradients. Use high-resolution mass spectrometry (HRMS) and ¹³C-NMR to validate each batch. Publish raw spectral data in supplementary materials for peer validation .

Q. What statistical approaches are recommended for analyzing this compound’s pharmacokinetic data in preclinical models?

Apply non-compartmental analysis (NCA) using software like Phoenix WinNonlin. Report AUC, Cmax, and half-life (t½). For nonlinear kinetics, use compartmental modeling and bootstrap resampling to estimate confidence intervals. Ensure animal sample sizes meet power analysis requirements (α=0.05, β=0.2) .

Q. Addressing Data Contradictions

Q. How should discrepancies in this compound’s reported antioxidant capacity be addressed?

Re-evaluate assay conditions: pH, temperature, and radical sources (e.g., DPPH vs. ABTS). Control for auto-oxidation and solvent interference. Perform comparative studies with standardized antioxidants (e.g., ascorbic acid) and publish raw spectrophotometric data .

Q. What steps ensure reproducibility in this compound’s biofilm inhibition assays?

Standardize biofilm growth conditions (flow rate, substrate) and use crystal violet staining with OD570 normalization. Include negative controls (untreated biofilm) and positive controls (e.g., chlorhexidine). Share imaging protocols (e.g., SEM parameters) in supplementary files .

Q. Tables for Methodological Reference

Parameter Recommendation Evidence Source
Purity ValidationHPLC-UV (λ=254 nm), NMR
MIC Assay SolventDMSO ≤1% (v/v)
Synergy AnalysisCheckerboard FICI + RNA-seq
Meta-Analysis Heterogeneity >50% indicates significant variability

Eigenschaften

CAS-Nummer

1946-74-3

Molekularformel

C10H12O2

Molekulargewicht

164.20 g/mol

IUPAC-Name

2-hydroxy-3-propan-2-ylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C10H12O2/c1-7(2)8-5-3-4-6-9(11)10(8)12/h3-7H,1-2H3,(H,11,12)

InChI-Schlüssel

TUFYVOCKVJOUIR-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=O)C=CC=C1)O

Kanonische SMILES

CC(C)C1=C(C(=O)C=CC=C1)O

Key on ui other cas no.

1946-74-3

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

beta-Thujaplicine
beta-Thujaplicine
beta-Thujaplicine
Reactant of Route 4
beta-Thujaplicine
Reactant of Route 5
beta-Thujaplicine
Reactant of Route 6
beta-Thujaplicine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.